

1-((4-Bromophenyl)sulfonyl)piperazine chemical structure and properties

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Compound of Interest

Compound Name: 1-((4-Bromophenyl)sulfonyl)piperazine

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An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **1-((4-Bromophenyl)sulfonyl)piperazine**. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information from closely related analogs to offer a broader understanding of its chemical profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for further investigation of this and similar molecules.

Chemical Structure and Identifiers

1-((4-Bromophenyl)sulfonyl)piperazine is a chemical compound featuring a piperazine ring functionalized with a 4-bromophenylsulfonyl group. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers for **1-((4-Bromophenyl)sulfonyl)piperazine**

Identifier	Value	Source
IUPAC Name	1-((4-bromophenyl)sulfonyl)piperazine	Inferred
CAS Number	179334-20-4	[1][2]
Molecular Formula	C10H13BrN2O2S	[1]
Molecular Weight	305.19 g/mol	[1]
SMILES	<chem>C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br</chem>	Inferred
InChI	InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2	[2]

Physicochemical Properties

Detailed experimental physicochemical data for **1-((4-Bromophenyl)sulfonyl)piperazine** is not readily available in the public domain. The following table summarizes the available information for the target compound and provides data for a closely related analog, 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine, for comparative purposes.

Table 2: Physicochemical Properties

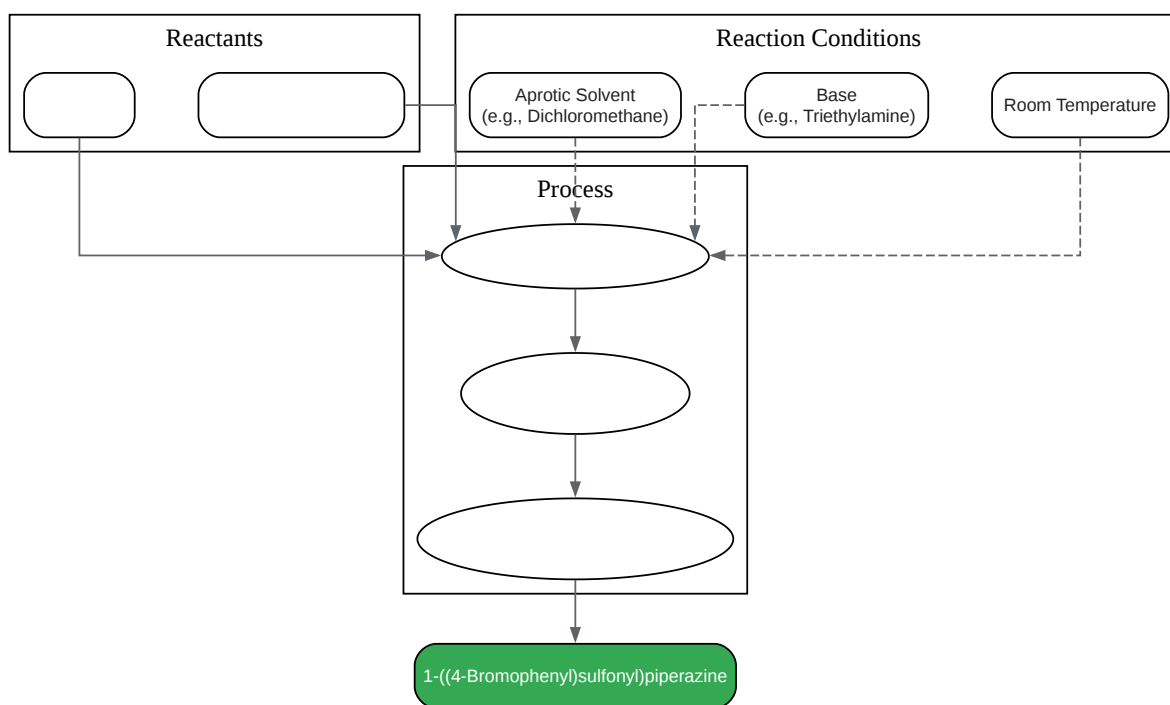
Property	1-((4-Bromophenyl)sulfonyl)piperazine	1,4-Bis((4-bromophenyl)sulfonyl)piperazine	Source
Molecular Weight	305.19 g/mol	524.3 g/mol	[1] [3]
Physical Form	Not Available	Solid	Inferred
Melting Point	Not Available	Not Available	
Boiling Point	Not Available	Not Available	
Solubility	Not Available	Not Available	
Storage	Keep in dark place, inert atmosphere, 2-8°C	Not Available	[1]

Synthesis and Reactivity

A definitive, published experimental protocol for the synthesis of **1-((4-Bromophenyl)sulfonyl)piperazine** is not currently available. However, based on standard organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway is the reaction of piperazine with 4-bromophenylsulfonyl chloride.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **1-((4-Bromophenyl)sulfonyl)piperazine**.



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Caption: Proposed synthesis workflow for **1-((4-Bromophenyl)sulfonyl)piperazine**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for the target molecule and should be adapted and optimized by qualified personnel.

Materials:

- Piperazine

- 4-Bromophenylsulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve piperazine (1.1 equivalents) in dichloromethane.
- Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
- Slowly add a solution of 4-bromophenylsulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred piperazine solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure **1-((4-Bromophenyl)sulfonyl)piperazine**.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **1-((4-Bromophenyl)sulfonyl)piperazine** has been identified. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, the characteristic spectral features of related compounds are briefly described.

- ¹H NMR: For a related compound, 2-[[4-(4-Bromophenyl)piperazin-1-yl]]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets around 2.96 and 3.16 ppm in DMSO-d₆.[\[4\]](#)
- ¹³C NMR: In the same related compound, the aliphatic carbons of the piperazine ring are observed at approximately 48.46 and 50.14 ppm.[\[4\]](#)
- IR Spectroscopy: For a similar structure, 1-(4-chlorophenyl) piperazine, characteristic C-H stretching vibrations for the piperazine ring are observed.[\[5\]](#) For 2-[[4-(4-Bromophenyl)piperazin-1-yl]]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aliphatic C-H stretches are seen at 2883 and 2831 cm⁻¹.[\[4\]](#)
- Mass Spectrometry: The mass spectrum of the parent piperazine shows a molecular ion peak corresponding to its molecular weight.[\[6\]](#) For **1-((4-Bromophenyl)sulfonyl)piperazine**, a molecular ion peak corresponding to its molecular weight of 305.19 g/mol would be expected.

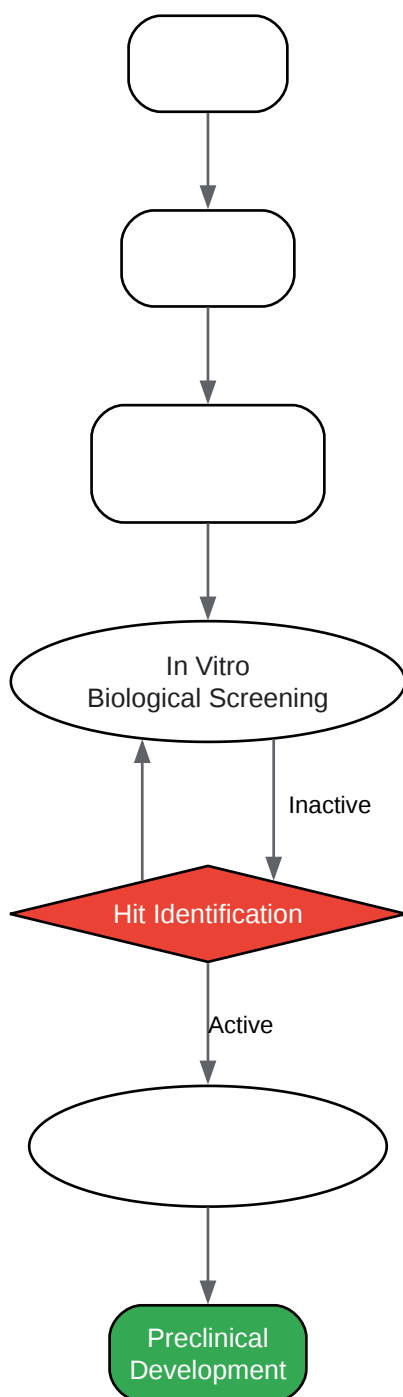
Biological Activity and Potential Applications

There is no specific biological activity data available for **1-((4-Bromophenyl)sulfonyl)piperazine** in the reviewed literature. However, the piperazine moiety is a common scaffold in many biologically active compounds, including antipsychotics and antidepressants.[\[7\]](#) Furthermore, derivatives of phenylsulfonylpiperazine have been investigated for their potential as anticancer agents.[\[8\]](#) Specifically, some phenylsulfonylpiperazine derivatives have shown cytotoxic activity against breast cancer cell lines.[\[8\]](#) Given these precedents, **1-((4-Bromophenyl)sulfonyl)piperazine** could be a

candidate for screening in various biological assays, particularly in the areas of oncology and neuroscience.

Logical Relationships in Drug Discovery

The exploration of **1-((4-Bromophenyl)sulfonyl)piperazine** in a drug discovery context would follow a logical progression from synthesis to biological evaluation.



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Caption: Logical workflow for the investigation of novel chemical entities.

Conclusion

1-((4-Bromophenyl)sulfonyl)piperazine is a compound with limited characterization in publicly accessible scientific literature. This guide has consolidated the available information regarding its chemical structure and identifiers and has proposed a plausible synthetic route based on established chemical principles. While direct experimental data on its physicochemical properties and biological activity are lacking, the prevalence of the piperazine and phenylsulfonyl motifs in medicinal chemistry suggests that this compound may warrant further investigation. The information and hypothetical protocols provided herein are intended to serve as a starting point for researchers interested in the synthesis and evaluation of this and related molecules. All synthetic work should be conducted with appropriate safety precautions and analytical validation.

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